Beclomethasone 21-Acetate 17-Propionate
CAS No.: 5534-08-7
Cat. No.: VC21353910
Molecular Formula: C27H35ClO7
Molecular Weight: 507 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 5534-08-7 |
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Molecular Formula | C27H35ClO7 |
Molecular Weight | 507 g/mol |
IUPAC Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Standard InChI | InChI=1S/C27H35ClO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1 |
Standard InChI Key | DUDHWBQNKRZOEW-JLWJLQCMSA-N |
Isomeric SMILES | CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)COC(=O)C |
SMILES | CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C |
Canonical SMILES | CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C |
Chemical Structure and Properties
Molecular Structure
Beclomethasone 21-Acetate 17-Propionate features a characteristic steroid backbone consisting of four fused rings typical of corticosteroids, with specific functional groups at strategic positions. The core structure maintains the fundamental 11β,16β configuration essential for glucocorticoid activity, while incorporating a 9-chloro substitution that enhances its anti-inflammatory potency. The compound is distinguished by the presence of an acetate group at the C-21 position and a propionate group at the C-17 position, both of which influence its lipophilicity, receptor binding, and pharmacokinetic properties.
The precise structural attributes include:
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Steroid nucleus with four fused rings (cyclopentanoperhydrophenanthrene)
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9-chloro substitution
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Acetate ester at C-21 position
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Propionate ester at C-17 position
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11β-hydroxy group
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16β-methyl group
Physical and Chemical Properties
Beclomethasone 21-Acetate 17-Propionate possesses distinct physical and chemical properties that influence its application and pharmaceutical formulation. The compound exhibits moderate lipophilicity, contributing to its ability to penetrate cell membranes and reach intracellular glucocorticoid receptors.
Table 1: Physical and Chemical Properties of Beclomethasone 21-Acetate 17-Propionate
Property | Characteristic |
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Physical State | White to off-white solid |
Solubility | Poorly soluble in water, soluble in methanol and other organic solvents |
Stability | Relatively stable at room temperature; sensitive to light |
Melting Point | Approximately 208-213°C |
pKa | Approximately 12.9 |
Comparative Analysis with Similar Compounds
Beclomethasone 21-Acetate 17-Propionate bears structural similarities to other corticosteroid derivatives, such as Betamethasone 21-Acetate 17-Propionate, but with important differences in their atomic composition and arrangement. While Betamethasone 21-Acetate 17-Propionate contains a fluorine atom in its structure, Beclomethasone 21-Acetate 17-Propionate features a chlorine atom, which alters its pharmacological properties and therapeutic efficacy.
Comparing Beclomethasone 21-Acetate 17-Propionate with its metabolite Beclomethasone 17-Propionate (17-BMP) reveals important differences in receptor binding affinity. Studies have shown that 17-BMP has approximately 30 times greater binding affinity for the cytoplasmic glucocorticoid receptor compared to the parent compound, indicating that conversion to 17-BMP represents an activation step in the drug's mechanism of action .
Synthesis and Manufacturing
Industrial Production Methods
Industrial production of Beclomethasone 21-Acetate 17-Propionate follows similar synthetic routes as laboratory-scale synthesis but employs scaled-up processes and specialized equipment to ensure consistency, purity, and cost-effectiveness. Manufacturing often involves:
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Large-scale reactor systems with precise temperature and pressure controls
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Continuous monitoring of reaction progress using analytical techniques such as HPLC
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Advanced purification methods, including recrystallization and chromatography
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Rigorous quality control testing to ensure pharmaceutical-grade purity
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Implementation of good manufacturing practices (GMP) throughout the production process
Mechanism of Action
Pharmacodynamics
Beclomethasone 21-Acetate 17-Propionate exerts its effects primarily through interaction with glucocorticoid receptors located in various tissues. The mechanism involves:
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Passive diffusion across the cell membrane
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Binding to cytoplasmic glucocorticoid receptors
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Translocation of the receptor-ligand complex into the nucleus
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Interaction with specific DNA sequences (glucocorticoid response elements)
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Modulation of gene transcription, leading to increased expression of anti-inflammatory proteins and decreased expression of pro-inflammatory mediators
This genomic mechanism results in broad anti-inflammatory and immunosuppressive effects, including inhibition of cytokine production, reduction of inflammatory cell recruitment, and suppression of various inflammatory mediators.
Metabolism and Pharmacokinetics
The metabolism of Beclomethasone 21-Acetate 17-Propionate is complex and involves several pathways and metabolites . When administered, the compound undergoes enzymatic hydrolysis in various tissues, particularly in the lung and plasma. The primary metabolic pathways include:
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Hydrolysis of the acetate group at C-21
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Hydrolysis of the propionate group at C-17
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Formation of the active metabolite Beclomethasone 17-monopropionate (17-BMP)
Research has demonstrated significant differences in the metabolism kinetics between human lung homogenates and plasma. In human lung tissue, the hydrolysis of Beclomethasone 21-Acetate 17-Propionate primarily leads to the formation of 17-BMP, with an initial half-life of approximately 34.9 ± 14.3 minutes . This active metabolite is subsequently further metabolized to beclomethasone, which has lower receptor binding affinity.
Table 2: Comparative Metabolism of Beclomethasone 21-Acetate 17-Propionate
Tissue/Fluid | Primary Metabolic Reaction | Half-life | Primary Metabolites |
---|---|---|---|
Human Lung | Hydrolysis | ~35 min | 17-BMP → Beclomethasone |
Human Plasma | Multiple reactions including hydrolysis | Variable | 17-BMP, 21-BMP, Beclomethasone |
Biological Activity
Anti-inflammatory Effects
Beclomethasone 21-Acetate 17-Propionate exhibits potent anti-inflammatory effects through multiple mechanisms . The compound, particularly after conversion to its active metabolite 17-BMP, effectively suppresses various inflammatory processes by:
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Inhibiting the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α
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Reducing the recruitment and activation of inflammatory cells, including neutrophils, eosinophils, and macrophages
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Decreasing the synthesis of inflammatory mediators like prostaglandins and leukotrienes
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Inhibiting the expression of cell adhesion molecules
Studies have demonstrated that 17-BMP inhibits LPS-induced increases in pro-inflammatory cytokines in primary human lung macrophages from patients with chronic obstructive pulmonary disease (COPD) . This anti-inflammatory action forms the basis for its therapeutic applications in various inflammatory conditions.
Immunosuppressive Properties
Beyond its anti-inflammatory effects, Beclomethasone 21-Acetate 17-Propionate also possesses significant immunosuppressive properties . These effects are mediated through:
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Suppression of T-cell activation and proliferation
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Inhibition of antigen presentation by dendritic cells
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Reduction of B-cell antibody production
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Modulation of various components of the innate and adaptive immune systems
The immunosuppressive actions contribute to the compound's efficacy in treating conditions with underlying immune dysregulation, such as allergic rhinitis and asthma. The active metabolite 17-BMP binds to the glucocorticoid receptor with high affinity (IC50 = 3 nM), enabling effective modulation of immune responses even at low concentrations .
Medical Applications
Respiratory Conditions
Beclomethasone 21-Acetate 17-Propionate finds significant application in treating various respiratory conditions, particularly those characterized by airway inflammation. Its primary respiratory applications include:
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Asthma management: The compound effectively reduces airway inflammation, decreases bronchial hyperresponsiveness, and prevents asthma exacerbations when administered through metered-dose inhalers or dry powder inhalers.
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Chronic Obstructive Pulmonary Disease (COPD): Although less extensively studied in COPD compared to asthma, the compound may help reduce exacerbation frequency and improve symptoms in some patients.
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Allergic rhinitis: When formulated as a nasal spray, it effectively alleviates nasal congestion, rhinorrhea, and other symptoms associated with allergic rhinitis by reducing inflammation in the nasal mucosa.
The effectiveness in respiratory conditions stems from its ability to reduce airway inflammation, decrease mucus secretion, and modulate the underlying immune responses driving these conditions.
Dermatological Applications
Beyond respiratory applications, Beclomethasone 21-Acetate 17-Propionate has potential applications in dermatology, although these are less commonly reported compared to its respiratory uses. Potential dermatological applications include:
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Atopic dermatitis: Topical formulations may help reduce skin inflammation and associated symptoms.
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Contact dermatitis: The anti-inflammatory properties can help alleviate symptoms of various contact sensitivities.
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Other inflammatory dermatoses: Various skin conditions characterized by inflammation may potentially benefit from topical administration.
The lipophilic nature of the compound allows for effective penetration through the skin barrier when appropriately formulated, although specific commercial dermatological preparations may be limited.
Other Therapeutic Uses
While respiratory and dermatological applications represent the primary clinical uses, research suggests potential applications in other therapeutic areas :
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Inflammatory bowel diseases: Some studies have explored the potential benefits in conditions like ulcerative colitis and Crohn's disease.
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Rheumatological conditions: Limited investigations have considered applications in inflammatory joint conditions.
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Ophthalmological uses: Anti-inflammatory effects may be beneficial in certain inflammatory eye conditions.
These alternative applications generally remain exploratory, with the established respiratory indications representing the mainstream clinical use of the compound.
Research Findings
Metabolic Studies
Research on the metabolism of Beclomethasone 21-Acetate 17-Propionate has revealed important insights into its pharmacokinetic properties and activation pathway . Key research findings include:
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Differential metabolism in various tissues: Studies comparing metabolism in human lung homogenates and plasma have shown qualitative and quantitative differences in degradation pathways. In lung tissue, hydrolysis appears to be the predominant mechanism, with rapid formation of 17-BMP .
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Activation through metabolism: The conversion to 17-BMP represents an activation step in the drug's mechanism of action, as this metabolite has approximately 30 times greater binding affinity for the cytoplasmic glucocorticoid receptor compared to the parent compound .
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Effects of cofactors on metabolism: Research has demonstrated that the addition of MgCl2 and/or an NADPH-generating system can influence the metabolism of Beclomethasone 21-Acetate 17-Propionate and its metabolites, leading to marked increases in the half-life of 17-BMP .
These metabolic studies provide valuable insights into the pharmacological behavior of the compound and help explain its clinical efficacy in various inflammatory conditions.
Future Perspectives and Ongoing Research
The research landscape surrounding Beclomethasone 21-Acetate 17-Propionate continues to evolve, with several promising directions for future investigation :
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Targeted delivery systems: Ongoing research focuses on developing novel delivery systems to enhance lung deposition and reduce systemic exposure, potentially improving the therapeutic index.
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Combination therapies: Investigation of synergistic effects when combined with other classes of medications, such as long-acting beta-agonists or anticholinergics, represents an active area of research.
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Expanded applications: Exploration of potential efficacy in additional inflammatory conditions beyond the established respiratory indications may reveal new therapeutic opportunities.
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Personalized medicine approaches: Research into genetic and phenotypic factors that predict response to corticosteroid therapy may help optimize treatment strategies and improve outcomes.
These research directions may eventually lead to improved formulations, expanded indications, and more personalized treatment approaches utilizing Beclomethasone 21-Acetate 17-Propionate or its derivatives.
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